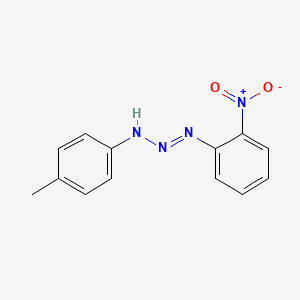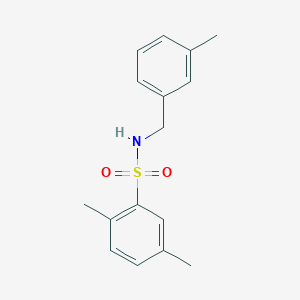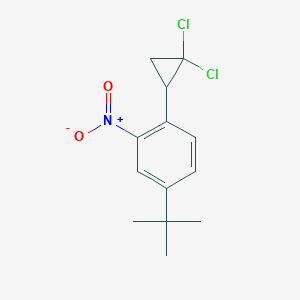![molecular formula C16H13ClF3NOS B4889055 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a member of the amide family and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide involves the inhibition of the FAAH enzyme. This enzyme is responsible for breaking down endocannabinoids in the body. By inhibiting this enzyme, 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide leads to an increase in endocannabinoid levels, which can have various physiological effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide has several biochemical and physiological effects. It has been shown to have an analgesic effect, as well as anti-inflammatory and anti-tumor properties. It has also been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic applications in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its specificity for the FAAH enzyme. This allows for more accurate investigation of the role of this enzyme in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers and subjects.
Direcciones Futuras
There are several future directions for the use of 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide in scientific research. One potential direction is the investigation of its potential therapeutic applications in the treatment of various neurological disorders. Another direction is the investigation of its potential as a tool for the study of endocannabinoid signaling pathways. Further research is needed to fully understand the potential of this compound in various scientific applications.
In conclusion, 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various scientific applications.
Métodos De Síntesis
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is synthesized through a specific method. This method involves the reaction of 4-chlorothiophenol with 3-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-aminopropanenitrile to yield 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications. It is commonly used as a pharmacological tool to investigate the role of various receptors and enzymes in the body. It has been shown to have an inhibitory effect on the FAAH enzyme, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have various physiological effects.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10(23-14-7-5-12(17)6-8-14)15(22)21-13-4-2-3-11(9-13)16(18,19)20/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPOOKKBMBWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)

![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)




![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)